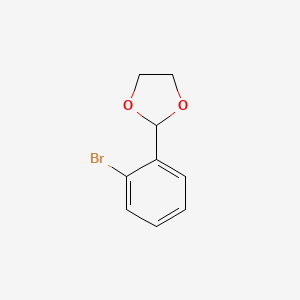

2-(2-Bromophenyl)-1,3-dioxolane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSGKSUCFVOWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339098 | |

| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34824-58-3 | |

| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromophenyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Overview: The Importance of Carbonyl Protection

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-1,3-dioxolane

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a critical intermediate in organic synthesis. The methodology presented herein is grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying causality that ensures reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-validated synthetic protocol.

In multi-step organic synthesis, the selective reactivity of functional groups is paramount. Aldehydes are highly versatile but also susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack.[1] The conversion of an aldehyde to a cyclic acetal, such as a 1,3-dioxolane, serves as a robust strategy to "protect" or "mask" this reactive group.[1][2] The resulting acetal is stable under neutral, basic, and many oxidizing/reducing conditions, allowing for chemical modifications elsewhere in the molecule.[2]

The target molecule, this compound, is particularly valuable. The dioxolane group serves as a protected form of 2-bromobenzaldehyde, while the bromo-substituent on the phenyl ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or the formation of Grignard reagents. This guide details the efficient, acid-catalyzed synthesis of this compound from 2-bromobenzaldehyde and ethylene glycol.

The Core Reaction: Acid-Catalyzed Acetalization

The synthesis proceeds via the nucleophilic addition of ethylene glycol to 2-bromobenzaldehyde, catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TSA).[3][4][5] The reaction is a reversible equilibrium.[4]

Reaction Scheme: 2-Bromobenzaldehyde + Ethylene Glycol ⇌ this compound + Water

To ensure a high yield of the desired product, the equilibrium must be driven to the right. This is achieved by continuously removing the water byproduct as it is formed, a classic application of Le Châtelier's principle.[6][7] The most effective and common method for this is azeotropic distillation using a Dean-Stark apparatus.[6][7][8][9]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. Adherence to these steps, particularly the management of water removal, is critical for success.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| 2-Bromobenzaldehyde | 185.02 | 50.0 g | 0.270 | Starting Material |

| Ethylene Glycol | 62.07 | 25.0 mL (~27.8 g) | 0.448 | Protecting Group Source |

| p-Toluenesulfonic acid monohydrate (p-TSA) | 190.22 | 500 mg | 0.0026 | Acid Catalyst |

| Toluene | 92.14 | 50 mL | - | Solvent / Azeotroping Agent |

| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |

| 5% Sodium Bicarbonate (aq) | 84.01 | As needed | - | Neutralizing Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus (or standard vacuum distillation setup)

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 50.0 g of 2-bromobenzaldehyde and 50 mL of toluene. Stir until the aldehyde is fully dissolved.

-

Addition of Reagents: Add 25.0 mL of ethylene glycol and 500 mg of p-toluenesulfonic acid monohydrate to the flask.[8]

-

Assembly: Fit the flask with a Dean-Stark trap, and place a reflux condenser on top of the trap.[7][8] Ensure all joints are properly sealed.

-

Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Toluene will form a low-boiling azeotrope with the water generated by the reaction.[6] This vapor will condense and collect in the Dean-Stark trap. As the liquids cool in the trap, the denser water will separate and collect at the bottom, while the less dense toluene will overflow and return to the reaction flask.[7][10]

-

Monitoring and Completion: Continue reflux for 18 hours, monitoring the collection of water in the graduated arm of the trap.[8] The reaction is nearing completion when water ceases to collect. Expert Insight: If the reaction stalls (i.e., no more water is collected but starting material remains by TLC analysis), an additional 10 mL of ethylene glycol can be added to help drive the equilibrium, followed by continued reflux for another 4 hours.[8]

-

Work-up - Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Concentrate the mixture on a rotary evaporator to remove the bulk of the toluene. Dissolve the remaining residue in diethyl ether.

-

Neutralization: Transfer the ether solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.[8] Wash again with brine (saturated aqueous NaCl).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[8]

-

Purification: Evaporate the filtrate to yield a crude oil. Purify the oil using a Kugelrohr apparatus (or vacuum distillation). Collect the fraction boiling at approximately 130° C at 0.1 mmHg to obtain the final product, this compound, as a clear oil.[8] The expected yield is approximately 60 g.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol, from initial setup to final product isolation.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Role of the Acid Catalyst

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The p-TSA catalyst plays a central role in activating the aldehyde for nucleophilic attack.[4][11]

The mechanism proceeds through several key equilibrium steps:[1]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-bromobenzaldehyde. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[1][4][11]

-

Hemiacetal Formation: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

-

Activation of the Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Water Elimination & Oxonium Ion Formation: The protonated hydroxyl group departs as a water molecule, and the resulting carbocation is stabilized by resonance with the adjacent oxygen atom, forming an oxonium ion.[1]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[1]

-

Deprotonation and Catalyst Regeneration: A final deprotonation step yields the stable 1,3-dioxolane ring and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

Visualization of the Reaction Mechanism

This diagram illustrates the step-by-step molecular transformations during the acid-catalyzed formation of the dioxolane ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spegroup.ru [spegroup.ru]

- 3. prepchem.com [prepchem.com]

- 4. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 5. Page loading... [wap.guidechem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 8. prepchem.com [prepchem.com]

- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 10. orickmedicosarl.com [orickmedicosarl.com]

- 11. fiveable.me [fiveable.me]

2-(2-Bromophenyl)-1,3-dioxolane CAS number 34824-58-3

An In-Depth Technical Guide to 2-(2-Bromophenyl)-1,3-dioxolane (CAS: 34824-58-3)

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in organic chemistry and pharmaceutical development. The document elucidates its synthesis, physicochemical properties, core reactivity, and applications as a protected aldehyde synthon. Detailed, field-proven protocols for its synthesis and subsequent transformations, including Grignard reagent formation and Suzuki-Miyaura cross-coupling, are presented. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding. All information is substantiated with citations to authoritative sources to uphold the highest standards of scientific integrity.

Introduction: Strategic Importance in Synthesis

This compound serves as a crucial building block in multi-step organic synthesis. Its structure combines two key features that define its utility: an aryl bromide and a cyclic acetal. The 1,3-dioxolane group acts as a robust protecting group for the aldehyde functionality of 2-bromobenzaldehyde. This protection is essential because the aldehyde group is incompatible with the strongly nucleophilic and basic conditions required for many carbon-carbon bond-forming reactions, such as Grignard or organolithium additions.[1][2]

By masking the aldehyde, the aryl bromide handle is liberated for a wide array of transformations. It can participate in metal-catalyzed cross-coupling reactions or be converted into an organometallic nucleophile. Following the desired modification at the ortho-position, the dioxolane group can be readily hydrolyzed under acidic conditions to regenerate the aldehyde, yielding a substituted benzaldehyde derivative. This strategy makes this compound an invaluable precursor for complex aromatic compounds, particularly in the synthesis of pharmaceutical intermediates and novel materials.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below. This data is critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 34824-58-3 | [3][4] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Density | ~1.514 - 1.535 g/mL at 25 °C | [6][7] |

| Boiling Point | 130 °C at 0.1 mmHg; 132-133 °C at 8 mmHg | [7][8] |

| Refractive Index (n20/D) | 1.5670 - 1.5700 | [5][7] |

| Polar Surface Area | 18.5 Ų | [3] |

| Solubility | Soluble in organic solvents (Toluene, Ether, THF, DCM); low water solubility. | [8][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. While actual spectra are instrument-dependent, the expected characteristics are as follows:

| Spectroscopy | Expected Signals |

| ¹H NMR | ~7.6 ppm (m, 2H): Aromatic protons adjacent to Br and CH(O)₂. ~7.2-7.4 ppm (m, 2H): Remaining aromatic protons. ~5.8 ppm (s, 1H): Acetal proton (-O-CH-O-). ~4.0-4.2 ppm (m, 4H): Ethylene glycol protons of the dioxolane ring (-O-CH₂-CH₂-O-). |

| ¹³C NMR | ~138 ppm: Aromatic C-CH(O)₂. ~133 ppm, ~129 ppm, ~128 ppm: Other aromatic C-H. ~122 ppm: Aromatic C-Br. ~103 ppm: Acetal carbon (-O-C H-O-). ~65 ppm: Dioxolane carbons (-O-C H₂-C H₂-O-). |

| IR (Infrared) | ~3060 cm⁻¹: Aromatic C-H stretch. ~2890 cm⁻¹: Aliphatic C-H stretch. ~1590, 1470 cm⁻¹: Aromatic C=C stretch. ~1200-1040 cm⁻¹: Strong C-O (acetal) stretch. ~750 cm⁻¹: C-Br stretch. |

| Mass Spec (MS) | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion [M]⁺ and bromine-containing fragments. Expected [M]⁺ at m/z 228 and 230. |

Synthesis and Purification

The most common and efficient synthesis of this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethylene glycol.[8][10]

Reaction Mechanism: Acid-Catalyzed Acetalization

The reaction proceeds via a well-established mechanism. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and water elimination steps lead to the formation of the stable five-membered cyclic acetal.[1][2][11]

Caption: Figure 1: Mechanism of Acetal Formation.

Experimental Protocol: Synthesis

This protocol is a robust method for laboratory-scale synthesis, incorporating a Dean-Stark apparatus to drive the reaction to completion by removing water.

Materials:

-

2-bromobenzaldehyde (50.0 g, 270 mmol)

-

Ethylene glycol (33.5 g, 540 mmol, 2.0 eq.)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (500 mg, 2.6 mmol, ~1 mol%)

-

Toluene (150 mL)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Flask: To the flask, add 2-bromobenzaldehyde (50.0 g), toluene (150 mL), ethylene glycol (33.5 g), and p-toluenesulfonic acid (500 mg).[8][10]

-

Reaction: Heat the mixture to reflux. Toluene and water will collect in the Dean-Stark trap as an azeotrope. The denser water will separate to the bottom, while the toluene overflows back into the flask.

-

Monitoring: Continue reflux for 18-24 hours, or until no more water is collected in the trap.[8] The reaction can be monitored by TLC or GC to confirm the consumption of the starting aldehyde.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.

-

Wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[8]

-

-

Purification: The resulting crude oil is purified by vacuum distillation or Kugelrohr distillation (bp 130 °C, 0.1 mm) to yield the pure product as a colorless to pale yellow oil.[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the selective reactivity of the C-Br bond while the aldehyde is protected.

Caption: Figure 2: Key Synthetic Transformations.

Grignard Reagent Formation

The aryl bromide can be converted into a highly nucleophilic Grignard reagent. This transformation is fundamental for forming C-C bonds by reaction with various electrophiles (e.g., aldehydes, ketones, esters, CO₂).[12][13]

Causality: Anhydrous conditions are absolutely critical. Grignard reagents are potent bases and will be instantly quenched by protic sources like water, destroying their nucleophilicity.[13][14] The use of an ethereal solvent like THF or diethyl ether is necessary to stabilize the Grignard reagent through coordination.[15]

Experimental Protocol: Grignard Formation and Trapping

-

Setup: Flame-dry all glassware under vacuum and assemble under a nitrogen or argon atmosphere.

-

Activation: Place magnesium turnings (1.2 eq.) in a flask. Add a small crystal of iodine to activate the magnesium surface.[13][15]

-

Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via syringe. Gentle warming may be required to initiate the reaction, indicated by heat evolution and disappearance of the iodine color.[14]

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution to 0 °C and add the desired electrophile (e.g., benzaldehyde, 1.0 eq.) dropwise.

-

Workup: After the reaction is complete (monitored by TLC), quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, dry, and purify by chromatography.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, a common motif in pharmaceuticals.[16][17] In this reaction, the aryl bromide is coupled with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[18]

Causality: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex.[16][18]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Representative Suzuki Coupling

-

Setup: In an oven-dried flask under nitrogen, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

-

Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Lithiation Reactions

Directed ortho-lithiation or halogen-metal exchange can also be performed on this substrate using organolithium reagents like n-butyllithium (n-BuLi).[19] These reactions are typically conducted at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles.[20][21]

Deprotection: Regenerating the Aldehyde

After performing the desired transformation on the aromatic ring, the final step is typically the hydrolysis of the acetal to unveil the aldehyde. This is readily achieved under mild acidic conditions.

Experimental Protocol: Acetal Deprotection

-

Setup: Dissolve the dioxolane-protected compound (1.0 eq.) in a suitable solvent mixture, such as THF/water or acetone.

-

Acidification: Add a catalytic amount of a strong acid (e.g., 2M HCl, p-TSA).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Workup: Neutralize the acid with a mild base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aldehyde.

-

Purification: Purify by chromatography or recrystallization as needed.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful if swallowed.[3][22]

-

GHS Classification: Acute Toxicity, Oral (Category 4).[3][22]

-

Hazard Statements: H302: Harmful if swallowed. May also cause skin and serious eye irritation.[23][24]

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[22]

-

P270: Do not eat, drink, or smoke when using this product.[22][25]

-

P280: Wear protective gloves, eye protection, and face protection.[24]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[22]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23][24]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[23][25]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][23]

Conclusion

This compound is a versatile and strategically important intermediate for organic synthesis. Its utility lies in the stable protection of an aldehyde group, which enables a wide range of chemical manipulations at the ortho-position of the phenyl ring via the aryl bromide handle. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively and safely utilize this compound in the creation of novel and complex molecules.

References

- Synthesis of this compound. PrepChem.com. [Link]

- Synthesis of C. This compound. PrepChem.com. [Link]

- This compound.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Grignard Reaction. University of California, Irvine. [Link]

- This compound, 25g, Each. CP Lab Safety. [Link]

- This compound, 98%. Thermo Scientific Acros. [Link]

- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.

- Synthesis of 4-Acetylphenylmethylsilanes Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. The Journal of Organic Chemistry. [Link]

- Acetal Form

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

- Suzuki reaction. Wikipedia. [Link]

- The Grignard Reaction. Winthrop University. [Link]

- Grignard reagent. Wikipedia. [Link]

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

- Preparation method for o-bromobenzaldehyde ethylence acetal.

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Nucleophilic Addition of Alcohols - Acetal Form

- Suzuki cross-coupling reaction. YouTube. [Link]

- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]

- (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide.

- In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy. YouTube. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C9H9BrO2 | CID 553534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 393240050 [thermofisher.com]

- 6. Buy 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- | 78105-68-7 [smolecule.com]

- 7. 2-(3-溴苯基)-1,3-二氧戊环 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- (78105-68-7) for sale [vulcanchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. bohr.winthrop.edu [bohr.winthrop.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. growingscience.com [growingscience.com]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

- 24. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 25. spectrumchemical.com [spectrumchemical.com]

structure elucidation of 2-(2-Bromophenyl)-1,3-dioxolane

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Bromophenyl)-1,3-dioxolane

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of this compound. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practices of molecular characterization.

Introduction: The Rationale for Structure Elucidation

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of a target compound is merely the first step; verifying its successful formation and purity is paramount. This guide will use this compound as a case study to illustrate the synergistic application of modern spectroscopic techniques.

The expected synthesis of this compound involves the reaction of 2-bromobenzaldehyde with ethylene glycol under acidic conditions, a classic example of acetal formation. This reaction serves to protect the aldehyde functional group, a common strategy in multi-step organic synthesis. Our task is to confirm that this transformation has indeed occurred and that the final product possesses the anticipated connectivity and stereochemistry.

The Analytical Workflow: A Multi-Pronged Approach

Figure 1: A typical workflow for the synthesis and structure elucidation of an organic compound.

Part 1: Synthesis and Purification

The logical starting point for our analysis is the synthesis of the target compound. Understanding the starting materials and reaction mechanism provides a strong hypothesis for the expected structure.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: To a 100 mL round-bottom flask, add 2-bromobenzaldehyde (1.85 g, 10 mmol) and ethylene glycol (1.24 g, 20 mmol).

-

Solvent and Catalyst: Dissolve the reactants in 50 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.1 g).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure product.

Part 2: Spectroscopic Analysis and Data Interpretation

With the purified compound in hand, we proceed to the core of the structure elucidation process.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical first piece of data. For this compound (C₉H₉BrO₂), the presence of bromine is a key indicator due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Observations:

-

The mass spectrum should show two molecular ion peaks of nearly equal intensity at m/z 228 and 230, corresponding to [M]⁺ and [M+2]⁺, respectively.

-

This pattern is a definitive signature for a molecule containing one bromine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. In this case, the most significant change we expect to see is the disappearance of the strong carbonyl (C=O) stretch from the starting material, 2-bromobenzaldehyde, and the appearance of C-O stretches from the dioxolane ring.

| Functional Group | Starting Material (2-Bromobenzaldehyde) | Product (this compound) | Interpretation |

| Aldehyde C-H | ~2850 & 2750 cm⁻¹ | Absent | Confirms consumption of the aldehyde. |

| Carbonyl C=O | ~1700 cm⁻¹ (strong) | Absent | Confirms the conversion of the aldehyde to an acetal. |

| Acetal C-O | Absent | ~1200-1000 cm⁻¹ (strong) | Indicates the formation of the dioxolane ring. |

| Aromatic C=C | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Aromatic ring remains intact. |

This comparison provides strong evidence for the proposed transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Figure 2: Structure of this compound with proton labeling for NMR analysis.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-acetal | ~5.8-6.2 | Singlet (s) | 1H | The single proton on the carbon between the two oxygens. |

| H-dioxolane | ~3.9-4.2 | Multiplet (m) | 4H | The four protons on the ethylene glycol moiety. |

| H-aromatic | ~7.2-7.8 | Multiplet (m) | 4H | The four protons on the bromophenyl ring. |

Key Interpretive Points:

-

The disappearance of the aldehyde proton signal (typically around 9-10 ppm) from the starting material is a crucial indicator of reaction success.

-

The appearance of a singlet around 6 ppm is characteristic of the acetal proton.

-

The complex multiplet for the four dioxolane protons arises from their diastereotopic nature.

-

The aromatic region will show a complex pattern consistent with a di-substituted benzene ring.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment |

| C-acetal | ~100-105 | The carbon atom bonded to two oxygens. |

| C-dioxolane | ~65 | The two equivalent carbon atoms of the ethylene glycol moiety. |

| C-aromatic | ~120-140 | The six carbon atoms of the bromophenyl ring. |

Self-Validating Check: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the proposed structure.

Part 3: Final Structure Confirmation

By integrating the data from MS, IR, and NMR, we can confidently confirm the structure of this compound.

-

MS confirms the correct molecular weight and the presence of a bromine atom.

-

IR confirms the conversion of the aldehyde functional group to an acetal.

-

¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the bromophenyl group to the dioxolane ring.

This multi-faceted approach ensures the trustworthiness and accuracy of the structural assignment, a critical requirement in all fields of chemical science.

References

- PubChem Compound Summary for this compound.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic methods, no direct link available).

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Structural Significance of 2-(2-Bromophenyl)-1,3-dioxolane

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Bromophenyl)-1,3-dioxolane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental data, and practical methodologies essential for the structural elucidation of this compound. Our approach integrates fundamental principles with field-proven insights to ensure both scientific accuracy and practical utility.

This compound serves as a crucial intermediate in organic synthesis. The 1,3-dioxolane group is a common protecting group for aldehydes, in this case, 2-bromobenzaldehyde.[1] Its stability and the specific stereoelectronic influence of the ortho-bromo substituent on the phenyl ring make its unambiguous characterization essential for quality control and reaction monitoring. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering detailed information about the molecular structure in solution.[2] This guide will dissect its ¹H NMR spectrum, providing a clear rationale for the observed chemical shifts and coupling patterns.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides three key pieces of information:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[4]

-

Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by neighboring, non-equivalent protons, causing its signal to split into a multiplet (e.g., doublet, triplet). The n+1 rule is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons.[5]

Spectral Analysis of this compound

The structure of this compound presents two distinct regions for ¹H NMR analysis: the aliphatic dioxolane ring and the aromatic bromophenyl ring.

The Dioxolane Moiety: Aliphatic Protons

The 1,3-dioxolane ring contains five protons.

-

The Acetal Proton (H-2): This single proton is attached to a carbon bonded to two oxygen atoms and the bromophenyl ring. The strong deshielding effect of the adjacent oxygen atoms and the aromatic ring places this signal significantly downfield compared to typical C-H protons.

-

The Methylene Protons (H-4, H-5): The four protons on the ethylene glycol-derived portion of the ring (-OCH₂CH₂O-) are chemically equivalent in a rapidly conformationally averaging system, giving rise to a single signal.[6] These protons are deshielded by the adjacent oxygen atoms, but less so than the acetal proton.

The 2-Bromophenyl Moiety: Aromatic Protons

The aromatic portion of the molecule consists of a benzene ring with two substituents: the bromine atom and the dioxolane group at positions 1 and 2, respectively. This ortho-substitution pattern results in four distinct aromatic proton environments. The interpretation is based on the combined electronic effects of the electron-withdrawing, deshielding bromine atom and the dioxolane substituent, along with characteristic ortho, meta, and para coupling constants (J).[7][8]

Experimental ¹H NMR Data and Interpretation

The following table summarizes the reported ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400.13 MHz.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic Protons | 7.61 - 7.56 | Multiplet | 2H | These signals correspond to the protons ortho and para to the dioxolane group (H-3 and H-6). They experience complex splitting from multiple neighbors. The proton adjacent to the bromine atom (H-3) is expected to be significantly deshielded. |

| Aromatic Proton | 7.33 | Multiplet | 1H | This signal likely corresponds to the proton meta to the bromine atom (H-5), which is influenced by both substituents. |

| Aromatic Proton | 7.24 - 7.22 | Multiplet | 1H | This signal is assigned to the remaining aromatic proton (H-4), which is meta to the dioxolane group. |

| Acetal Proton (CH) | 6.11 | Singlet | 1H | This downfield singlet is characteristic of the acetal proton, deshielded by two adjacent oxygen atoms and the aromatic ring. The lack of splitting indicates no adjacent, non-equivalent protons. |

| Dioxolane Protons (OCH₂) | 4.19 - 4.05 | Multiplet | 4H | This multiplet represents the four equivalent protons of the -OCH₂CH₂O- moiety. The complex appearance arises from the protons being part of an AA'BB' spin system within the five-membered ring. |

Source: Data adapted from The Royal Society of Chemistry, Electronic Supporting Information for Barium complexes.[1]

The logical relationship between the molecular structure and the expected ¹H NMR signals is visualized below.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides unambiguous confirmation of its structure. The key features are a downfield singlet for the acetal proton at ~6.11 ppm, a complex multiplet for the four dioxolane methylene protons around 4.1 ppm, and a distinct set of multiplets in the aromatic region between 7.22 and 7.61 ppm. By understanding the fundamental principles of NMR and following a robust experimental protocol, researchers can confidently use this technique for the routine characterization and quality assessment of this important synthetic intermediate.

References

- Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation.

- ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.

- Wiley-VCH. (2006). Supporting Information.

- ACS Publications. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems.

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- National Institutes of Health, PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Barium complexes with crown-ether-functionalised amidinate and iminoanilide ligands.

- ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1.

- Chegg. (2022). Analyze the 1H-NMR spectrum of bromobenzene.

- Organic Chemistry Data. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Jasperse, Ch. 13 Notes. (n.d.). Short Summary of 1H-NMR Interpretation.

- The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- PubMed. (n.d.). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation.

- SpectraBase. (n.d.). 2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). H-1 and C-13 NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents.

- PubMed. (n.d.). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents.

- ResearchGate. (n.d.). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide.

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- ResearchGate. (n.d.). Conformational analysis of 5-substituted 1,3-dioxanes.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(2-Bromophenyl)-1,3-dioxolane

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(2-Bromophenyl)-1,3-dioxolane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a comprehensive examination of the predicted ¹³C NMR spectrum, the underlying principles governing the chemical shifts, and a validated protocol for experimental data acquisition.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbon atoms in various functional groups and substitution patterns, making it an essential tool for confirming molecular structures, identifying isomers, and assessing purity.

For a molecule such as this compound, ¹³C NMR is crucial for unequivocally confirming the ortho-substitution pattern on the phenyl ring and verifying the integrity of the dioxolane moiety. The interpretation of its spectrum requires a solid understanding of substituent effects on aromatic systems and the characteristic chemical shifts of acetal carbons.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Acetal) | ~102-104 | The acetal carbon is expected in this region. The ortho-bromo substituent may induce a slight downfield shift compared to an unsubstituted phenyl ring. |

| -OCH₂CH₂O- | ~65 | This is the characteristic chemical shift for the equivalent methylene carbons of the dioxolane ring. |

| C-Br (ipso) | ~122-124 | The "heavy atom effect" of bromine causes a shielding of the ipso-carbon, shifting it upfield relative to what would be expected based on electronegativity alone.[1][2] |

| C-C(O) (ipso) | ~138-140 | This carbon is attached to the dioxolane group and is deshielded. |

| Aromatic CH | ~127-133 | The remaining four aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the bromo and dioxolane substituents. |

In-depth Analysis and Peak Assignment

The predicted ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The ortho-substitution pattern breaks the symmetry of the phenyl ring that would be present in the para-isomer, resulting in six separate aromatic signals.

The Dioxolane Moiety:

-

Acetal Carbon (C-2'): The carbon atom of the dioxolane ring bonded to the phenyl group (the acetal carbon) is expected to resonate at approximately 102-104 ppm. This is a characteristic region for such carbons.

-

Methylene Carbons (C-4', C-5'): The two methylene carbons of the dioxolane ring are chemically equivalent due to rapid conformational averaging and will produce a single, typically intense, signal around 65 ppm.

The Bromophenyl Moiety:

The chemical shifts of the aromatic carbons are determined by the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine atom and the dioxolane substituent.

-

Ipso-Carbon (C-Br): The carbon atom directly bonded to the bromine atom is subject to the "heavy atom effect," which leads to increased shielding and an upfield shift to around 122-124 ppm.[1][2] This is a key diagnostic signal for identifying the position of the bromine substituent.

-

Ipso-Carbon (C-dioxolane): The carbon atom directly attached to the dioxolane ring will be deshielded and is predicted to be in the 138-140 ppm range.

-

Ortho, Meta, and Para Carbons: The remaining four aromatic CH carbons will have distinct chemical shifts due to their unique electronic environments in the ortho-disubstituted ring. Their precise assignment would typically require two-dimensional NMR techniques such as HSQC and HMBC.

The relationship between the structure and the predicted chemical shifts is illustrated in the following diagram:

Caption: Structure of this compound and its predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

To experimentally validate the predicted chemical shifts, the following protocol is recommended. This protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum.

I. Sample Preparation

-

Compound Synthesis: Synthesize this compound following a literature procedure, such as the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst.[3] Purify the product by column chromatography or distillation to ensure high purity.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has well-characterized solvent signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Sample Concentration: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquisition Parameters (¹³C{¹H} Spectrum):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. In a DEPT-90 spectrum, only CH signals are observed. This will aid in the definitive assignment of the aromatic CH carbons and the dioxolane CH₂ carbons.

-

-

Two-Dimensional (2D) NMR:

-

For unambiguous assignment of the aromatic protons and carbons, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can be used to identify longer-range (2-3 bond) correlations, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the acquisition and analysis of ¹³C NMR data.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR data for this compound. By leveraging established principles of NMR spectroscopy and comparative data from its isomers, a reliable prediction of the ¹³C NMR spectrum has been presented. The detailed analysis of expected chemical shifts, coupled with a robust experimental protocol, offers a complete framework for the structural verification of this compound. The application of one- and two-dimensional NMR techniques as described will enable researchers to unambiguously assign all carbon signals and confirm the molecular structure with a high degree of confidence.

References

- PubChem. 2-(4-Bromophenyl)-1,3-dioxolane.

- PubChem. This compound.

- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- PubChem. 2-(3-Bromophenyl)-1,3-dioxolane.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. [Link]

- NOP - Sustainability in the organic chemistry lab course. 13C-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. [Link]

- The Royal Society of Chemistry.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- SpectraBase. 2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Spectrum. [Link]

- Wired Chemist. 2-(2-bromoethyl)-1,3-dioxolane Proton Full Spectrum. [Link]

Sources

mass spectrometry analysis of 2-(2-Bromophenyl)-1,3-dioxolane

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Bromophenyl)-1,3-dioxolane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₉H₉BrO₂), a compound of interest in synthetic chemistry and drug development. Moving beyond mere procedural outlines, this document elucidates the causal reasoning behind methodological choices, focusing on Electron Ionization (EI) as the primary analytical technique due to its capacity for generating structurally informative fragmentation patterns. We will explore detailed experimental protocols, predict fragmentation pathways grounded in established chemical principles, and discuss the indispensable role of bromine's isotopic signature in spectral interpretation. This guide is intended for researchers and professionals seeking to develop robust, self-validating mass spectrometry methods for the characterization of halogenated aromatic acetals.

Introduction: The Analyte in Focus

This compound is a heterocyclic compound featuring a brominated aromatic ring linked to a dioxolane moiety. It often serves as a protected form of 2-bromobenzaldehyde, a versatile intermediate in organic synthesis.[1] Accurate mass spectrometric analysis is critical for confirming its identity post-synthesis, assessing its purity, and identifying any related impurities or degradation products.

The molecule's structure presents several key features that dictate our analytical strategy: a stable aromatic system, a C-Br bond, and a dioxolane ring susceptible to cleavage under energetic conditions. Its molecular weight is approximately 229.07 g/mol .[1] The presence of a single bromine atom is the most significant feature for mass spectrometry, as the natural isotopic abundance of bromine (⁷⁹Br at ~50.6% and ⁸¹Br at ~49.4%) will produce a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2]

The Strategic Choice of Ionization Technique

The selection of an ionization method is the most critical decision in developing a mass spectrometry workflow. The choice hinges on the analyte's properties (volatility, thermal stability) and the analytical goal (molecular weight confirmation vs. structural elucidation).

-

Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) to ionize the analyte, inducing significant and reproducible fragmentation.[3] This is exceptionally useful for structural analysis, as the resulting fragmentation pattern serves as a molecular fingerprint. Given that this compound is a relatively small, volatile, and thermally stable organic molecule, EI is the preferred method for obtaining detailed structural information.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.[4] While useful for coupling with liquid chromatography (LC-MS) or for analyzing non-volatile compounds, a standard ESI-MS spectrum of this analyte would yield limited structural data beyond the molecular weight.[4] Structural information could be coaxed out via tandem mass spectrometry (MS/MS), but the rich, library-searchable data from a direct EI analysis is often more valuable for initial characterization.

For the purposes of this in-depth guide, we will focus primarily on Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS), the most definitive method for this class of compound.

Core Methodology: GC-EI-MS Analysis

The GC-MS workflow provides both chromatographic separation and mass analysis, ensuring that the spectrum obtained is from a pure compound eluting at a specific retention time.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

GC System Configuration:

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent. This provides excellent separation for a wide range of organic compounds.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C. A hot source minimizes contamination and ensures reproducibility.

-

Electron Energy: 70 eV. This is the standard energy for EI, as it provides stable and extensive fragmentation patterns that are consistent across different instruments, allowing for library matching.[3]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300. This range comfortably covers the molecular ion and all expected fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

-

Logical Workflow for GC-EI-MS Analysis

The following diagram illustrates the sequential logic of the analytical process.

Caption: Workflow for GC-EI-MS analysis of this compound.

Interpretation of the EI Mass Spectrum

The 70 eV EI mass spectrum is a roadmap to the molecule's structure. The key is to systematically identify the molecular ion and then deduce the structures of the major fragment ions.

The Molecular Ion (M⁺•)

The first and most crucial signal to identify is the molecular ion peak. For this compound (C₉H₉BrO₂), the exact mass is 227.97859 Da.[1] Due to the bromine isotopes, we expect to see a pair of peaks of nearly equal intensity:

-

m/z 228: Corresponding to the molecule containing ⁷⁹Br.

-

m/z 230: Corresponding to the molecule containing ⁸¹Br.

The presence of this distinct "doublet" two mass units apart is definitive confirmation of a molecule containing a single bromine atom.[2] Public database entries confirm the presence of these ions.[1][5]

Primary Fragmentation Pathways

Under EI conditions, the energetically unstable molecular ion will fragment at its weakest points or through energetically favorable rearrangements.[6] The following pathways are predicted to be the most significant.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Neutral Loss | Causality & Expert Insight |

| 227 / 229 | [M-H]⁺ | H• | Loss of a hydrogen radical, typically from the dioxolane ring, is a common initial fragmentation step. |

| 183 / 185 | [C₇H₄BrO]⁺ | C₂H₄O | This corresponds to the 2-bromobenzoyl cation, formed via rearrangement and cleavage within the dioxolane ring. This is a highly stable, conjugated system. |

| 155 / 157 | [C₆H₄Br]⁺ | C₃H₅O₂• | Cleavage of the C-C bond between the aromatic and dioxolane rings. The resulting bromophenyl cation is stabilized by the aromatic system and is expected to be a major, highly abundant fragment. |

| 149 | [C₉H₉O₂]⁺ | Br• | Loss of the bromine radical is a characteristic fragmentation for bromo-aromatic compounds.[7] This results in a single peak (no isotope pattern) and provides strong evidence for the elemental composition. |

| 76 | [C₆H₄]⁺• | Br• from [C₆H₄Br]⁺ | Subsequent fragmentation of the m/z 155/157 ion leads to the benzyne radical cation, a common fragment for halogenated benzenes. |

| 73 | [C₃H₅O₂]⁺ | C₆H₄Br• | The other product from the primary C-C bond cleavage. This dioxolanyl cation is a relatively stable fragment. |

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized to better understand the fragmentation logic.

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively and informatively accomplished using GC-EI-MS. This technique provides a reproducible and detailed molecular fingerprint, allowing for unambiguous identification. The keys to a successful analysis lie in a methodologically sound experimental protocol and a logical interpretation of the resulting spectrum. The characteristic M/M+2 isotopic pattern of the molecular ion immediately confirms the presence of bromine, while the subsequent fragmentation cascade, notably the formation of the bromophenyl cation (m/z 155/157) and the loss of the bromine radical (to yield m/z 149), provides definitive structural confirmation. This guide provides the foundational principles and practical steps for researchers to develop and execute a robust, self-validating analytical method for this and related chemical structures.

References

- LCGC International. (n.d.). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ResearchGate. (2006). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.

- SpectraBase. (n.d.). This compound.

- NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook.

- ResearchGate. (2009). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry.

- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

- NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook.

- NIST. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane. NIST Chemistry WebBook.

- Wiley-VCH. (2006). Supporting Information.

- NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. NIST Chemistry WebBook.

- PubMed. (2002). Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Wikipedia. (n.d.). Electrospray ionization.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane.

- PubMed. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.

- RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.

- ResearchGate. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry.

Sources

- 1. This compound | C9H9BrO2 | CID 553534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

Introduction: The Role of IR Spectroscopy in Structural Analysis

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(2-Bromophenyl)-1,3-dioxolane

This guide offers a detailed analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the molecule's vibrational properties, crucial for its identification, quality control, and structural elucidation in synthetic chemistry.

This compound is a cyclic acetal, often synthesized from 2-bromobenzaldehyde and ethylene glycol.[1][2] It serves as a key intermediate in organic synthesis, primarily as a protecting group for the aldehyde functionality, rendering it inert to nucleophiles or basic conditions while other parts of the molecule are modified.

Infrared (IR) spectroscopy is an indispensable analytical technique for confirming the successful synthesis and purity of such compounds. It operates on the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups and structural features. For a non-linear molecule like this compound, which contains 21 atoms, a total of 3N-6 = 3(21)-6 = 57 fundamental vibrational modes are theoretically possible, though not all will be IR-active or individually resolved.[3]

Molecular Structure and Key Vibrational Regions

To interpret the IR spectrum, it is essential to first consider the molecule's structure, which comprises three distinct regions, each with characteristic vibrational signatures.

-

The Ortho-Disubstituted Bromophenyl Group: This aromatic system includes sp² C-H bonds, C=C bonds within the ring, and a C-Br bond.

-

The 1,3-Dioxolane Ring: This five-membered heterocyclic acetal contains sp³ C-H bonds and the critical C-O-C ether linkages.[4]

-

The Acetal C-H Bond: The hydrogen atom attached to the carbon bridging the aromatic and dioxolane rings (C2 of the dioxolane).

Figure 1: Molecular structure of this compound.

Comprehensive Analysis of the Infrared Spectrum

The IR spectrum of this compound can be logically dissected into several key regions. The following analysis is based on established correlation tables and spectral data available for this molecule and its structural analogs.[5][6]

The C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between the aromatic (sp² C-H) and aliphatic (sp³ C-H) protons.

-

~3060 cm⁻¹ (Weak to Medium): These absorptions are characteristic of the C-H stretching vibrations of the hydrogens attached to the aromatic benzene ring. Their position just above 3000 cm⁻¹ is a definitive marker for sp² C-H bonds.[7]

-

2980 - 2880 cm⁻¹ (Medium): A series of peaks in this range corresponds to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds (-CH₂-) within the 1,3-dioxolane ring.

-

~2890 cm⁻¹ (Medium): A distinct peak often observed in this area can be assigned to the stretching vibration of the acetal C-H bond. This bond is slightly different from the other aliphatic C-H bonds due to the influence of the two adjacent oxygen atoms.

The Fingerprint Region (1600 - 650 cm⁻¹)

This region is typically rich with complex absorptions arising from stretching and bending vibrations, making it uniquely characteristic of the molecule as a whole.

-

Aromatic C=C Stretching (~1585, 1470, 1440 cm⁻¹): The phenyl group gives rise to a set of skeletal C=C stretching vibrations. These peaks, typically of medium to sharp intensity, confirm the presence of the aromatic ring.[8]

-

Aliphatic C-H Bending (~1450 cm⁻¹): The scissoring (bending) vibration of the -CH₂- groups in the dioxolane ring often appears in this area, sometimes overlapping with the aromatic C=C stretches.

-

C-O-C Acetal Stretching (~1200 - 1040 cm⁻¹): This is one of the most prominent features in the spectrum. The C-O single bonds of the cyclic acetal produce very strong and broad absorption bands. The complexity arises from coupled symmetric and asymmetric stretching modes of the C-O-C system. The presence of multiple strong peaks in this region is highly indicative of the dioxolane structure.[9]

-

Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The position of the C-H out-of-plane (oop) bending vibration is highly diagnostic of the substitution pattern on the benzene ring. A strong, sharp peak around 750 cm⁻¹ is characteristic of ortho-disubstitution, providing strong evidence for the 2-bromo arrangement.[8]

-

C-Br Stretching (~650 - 550 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency range of the mid-IR spectrum.[7] This peak can be of medium to strong intensity but may sometimes be obscured or fall near the lower limit of detection for standard instruments.

Figure 2: Relationship between functional groups and key IR absorption regions.

Summary of Key IR Absorptions

The following table summarizes the principal infrared absorption bands for this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Weak-Medium | Aromatic C-H Stretch |

| 2980 - 2880 | Medium | Aliphatic C-H Stretch (Dioxolane -CH₂- & Acetal -CH-) |

| ~1585, ~1470 | Medium-Sharp | Aromatic C=C Ring Stretch |

| ~1450 | Medium | Aliphatic C-H Bend (Scissoring) |

| 1200 - 1040 | Strong, Broad | C-O-C Asymmetric & Symmetric Stretch (Acetal) |

| ~750 | Strong, Sharp | Aromatic C-H Out-of-Plane Bend (Ortho-disubstitution) |

| 650 - 550 | Medium | C-Br Stretch |

Experimental Protocol for FTIR Spectroscopy

Acquiring a high-quality IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using a Fourier-Transform Infrared (FTIR) spectrometer.[10]

Methodology: Attenuated Total Reflectance (ATR)

ATR is a common and convenient technique for liquid or solid samples, requiring minimal preparation.

-

Instrument Preparation:

-

Rationale: Ensure the spectrometer is warmed up and stabilized according to the manufacturer's guidelines to minimize electronic drift.

-

Action: Turn on the FTIR spectrometer and allow it to initialize for at least 15-20 minutes.

-

-

ATR Crystal Cleaning:

-

Rationale: Any residue on the ATR crystal (typically diamond or zinc selenide) will appear in the spectrum, contaminating the data.

-

Action: Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This is computationally subtracted from the sample spectrum to provide a clean spectrum of only the sample.

-

Action: With the clean, empty ATR accessory in place, run a background scan. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.

-

Action: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to press it firmly and evenly against the crystal. If it is an oil or liquid, one drop is sufficient.

-

-

Sample Spectrum Acquisition:

-

Rationale: This step measures the absorption of infrared radiation by the sample.

-

Action: Acquire the sample spectrum using the same scan parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

-

-

Data Processing and Cleaning:

-

Rationale: Post-acquisition processing corrects for artifacts and prepares the data for analysis. The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam.

-

Action: Apply an ATR correction if available in the software. Perform a baseline correction to ensure all peaks originate from a flat baseline. Clean the ATR crystal thoroughly with a suitable solvent after analysis.

-

Figure 3: Standard experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its unambiguous identification. The key diagnostic signals include the C-H stretches above and below 3000 cm⁻¹, the strong and complex C-O-C acetal stretches between 1200-1040 cm⁻¹, and the sharp out-of-plane bending peak around 750 cm⁻¹ that confirms the ortho-substitution pattern of the aromatic ring. By following a rigorous experimental protocol, these spectral features can be reliably obtained and interpreted, serving as a robust quality control metric in any synthetic application involving this compound.

References

- Transtutors. (2022). Consider the spectral data for bromobenzene.

- PrepChem.com. (n.d.). Synthesis of C. This compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- Unknown. (n.d.). Bromobenzene.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Vulcanchem. (n.d.). 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-.

- Chemistry Stack Exchange. (n.d.). Bromobenzene IR spectra Help?.

- Benchchem. (n.d.). Spectroscopic Characterization of 2-Phenyl-1,3-dioxolane Derivatives: An In-depth Technical Guide.

- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule.

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- (78105-68-7) for sale [vulcanchem.com]

- 5. This compound | C9H9BrO2 | CID 553534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Bromobenzene IR spectra Help? [chemistry.science.narkive.com]

- 8. (Solved) - Consider the spectral data for bromobenzene (Figs. 15.18 and... (1 Answer) | Transtutors [transtutors.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-(2-bromophenyl)-1,3-dioxolane

This guide provides an in-depth exploration of the synthesis of 2-(2-bromophenyl)-1,3-dioxolane, a critical process for the protection of the aldehyde functional group in 2-bromobenzaldehyde. This transformation is fundamental in multi-step organic synthesis, enabling chemists to perform reactions on other parts of a molecule without interference from the reactive aldehyde group. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Strategic Importance and Reaction Overview